molecular formula C23H19N5 B2688572 N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902483-51-6

N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2688572
CAS No.: 902483-51-6
M. Wt: 365.44
InChI Key: VTWGVJXWYZHFMU-UHFFFAOYSA-N
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Description

N-Benzyl-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a benzyl group at the N-position and a 3-methylphenyl moiety at the 3-position. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

N-benzyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-8-7-11-18(14-16)21-23-25-22(24-15-17-9-3-2-4-10-17)19-12-5-6-13-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGVJXWYZHFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions can be scaled up for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity
    • Several studies have demonstrated the antimicrobial properties of triazoloquinazoline derivatives. For instance, compounds similar to N-benzyl-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance antimicrobial potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential
    • Research has indicated that triazoloquinazolines can inhibit various cancer cell lines. For example, derivatives have been explored for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .
  • Antiviral Activity
    • There is emerging evidence suggesting that certain derivatives exhibit antiviral properties, particularly against RNA viruses. The presence of the triazole ring is believed to enhance interaction with viral proteins, potentially inhibiting viral replication .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate antimicrobial efficacyThe compound showed significant activity against MRSA with MIC values indicating potential for further development.
Cancer Cell Line Study Assess anticancer propertiesInduced apoptosis in various cancer cell lines; effective in inhibiting cell proliferation.
Antiviral Screening Investigate antiviral propertiesDemonstrated inhibitory effects on viral replication in vitro; potential lead for antiviral drug development.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, modulating various biological processes . The compound’s structure allows it to bind to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Triazoloquinazolines

Substituent Variations
  • 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
    This analogue replaces the 3-methylphenyl group with a benzenesulfonyl moiety and substitutes the benzyl group with a 4-ethoxyphenylamine. The sulfonyl group may enhance solubility and metabolic stability, while the ethoxy group could influence lipophilicity and target binding .

  • The 4-methoxyphenyl substituent at position 3 could modulate electron density and steric effects .
  • N-Benzyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
    This compound features a toluenesulfonyl group at position 3, which may alter pharmacokinetic properties, such as plasma protein binding or half-life, compared to the 3-methylphenyl group in the target compound .

Core Structure Variations
  • Thieno-Fused Triazolopyrimidines (): Compounds like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines replace the benzene ring of quinazoline with a thiophene ring. This modification enhances π-stacking interactions and electron delocalization, leading to superior anticancer activity (e.g., growth inhibition of renal cancer UO-31 cells at 10⁻⁵ M) compared to aryl-fused triazoloquinazolines .
Anticancer Activity
  • However, substituents like benzyl or methylphenyl groups may enhance selectivity for specific cancer types .
  • Thieno-Fused Triazolopyrimidines: Thieno[3,2-e]triazolopyrimidines demonstrated moderate growth inhibition (GP = 70–90% at 10⁻⁵ M) across 60 cancer cell lines, attributed to their planar structure and improved intercalation into DNA .
  • Triazolopyrimidine-Indole Hybrids ():
    Hybrid compounds with indole fragments exhibited potent antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, highlighting the importance of hybrid scaffolds in enhancing efficacy .

Pharmacological Properties

Compound Class Key Substituents Molecular Weight (g/mol) Anticancer Activity (GP% or IC₅₀) Selectivity Notes
Target Compound N-Benzyl, 3-(3-methylphenyl) ~425 (estimated) Not reported Likely moderate due to aryl core
Thieno-Fused Triazolopyrimidine Thiophene, oxadiazole ~350–400 GP = 70–90% at 10⁻⁵ M High DNA intercalation potential
Triazolopyrimidine-Indole Indole, benzothiazole ~400–450 IC₅₀ = 1–5 µM Excellent selectivity for solid tumors
Triazoloquinoline Quinoline core ~300–350 Not reported Improved membrane permeability

Biological Activity

N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound features a triazole ring fused to a quinazoline moiety, which is further substituted with benzyl and methylphenyl groups.

Chemical Structure

The chemical formula of this compound is C23H22N4C_{23}H_{22}N_4 with a molecular weight of 366.45 g/mol. Its structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC23H22N4C_{23}H_{22}N_4
Molecular Weight366.45 g/mol
CAS Number902483-51-6

Synthesis

The synthesis of this compound typically involves multi-step reactions. A notable method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is an eco-friendly and efficient approach yielding the target compound in good-to-excellent yields .

Enzyme Inhibition

Research indicates that compounds within the triazoloquinazoline class exhibit significant enzyme inhibition properties. For instance, this compound has been studied for its potential as an α-glucosidase inhibitor , showing promising results in vitro . This suggests potential applications in managing type 2 diabetes by delaying carbohydrate absorption.

Antihypertensive Effects

A related compound demonstrated notable antihypertensive activity in spontaneously hypertensive rats (SHR), indicating that this compound may possess similar properties worth exploring . The mechanism likely involves modulation of vascular resistance through receptor interactions.

Antimicrobial and Antiviral Activity

Preliminary studies have indicated that derivatives of triazoloquinazolines exhibit antimicrobial and antiviral activities. For example, compounds related to this class have shown effectiveness against various pathogens and could be further developed as therapeutic agents .

Case Study 1: Antihypertensive Activity

In a study involving the synthesis of various triazoloquinazolines, one derivative exhibited significant antihypertensive effects compared to standard treatments. The study utilized spontaneously hypertensive rats to assess the efficacy of these compounds .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of triazoloquinazolines. The results indicated that certain derivatives had IC50 values comparable to established inhibitors such as acarbose for α-glucosidase inhibition .

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